N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine
Description
N-(2,2-Dimethylpropyl)-1-methylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine core substituted with a methyl group at the 1-position and a 2,2-dimethylpropyl (neopentyl) group at the 3-amino position. Its molecular formula is C₁₁H₂₂N₂, with a molecular weight of 182.31 g/mol. The neopentyl substituent confers steric bulk, influencing its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H22N2/c1-10(2,3)8-11-9-5-6-12(4)7-9/h9,11H,5-8H2,1-4H3 |
InChI Key |
PHQZZKHDZITXCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1CCN(C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 1-methylpyrrolidine with 2,2-dimethylpropyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety compared to batch processes. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include amines with modified substituents or core heterocycles. Key comparisons are outlined below:
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole core with cyclopropyl and pyridinyl substituents.
- Molecular Weight : 215.25 g/mol (HRMS-ESI: [M+H]⁺ = 215) .
- Synthesis : Copper-catalyzed coupling under basic conditions (cesium carbonate, DMSO) .
- Key Differences :
- The pyrazole ring introduces aromaticity and planar geometry, contrasting with the saturated pyrrolidine in the target compound.
- Cyclopropyl substituents enhance metabolic stability but reduce steric bulk compared to neopentyl groups.
- Melting point: 104–107°C (vs. unmeasured for the target compound) .
Methyl(2-methylpropyl)amine
- Structure : Simple branched alkylamine.
- Molecular Weight : 87.17 g/mol .
- Key Differences: Lacks the pyrrolidine ring, resulting in lower molecular weight and reduced complexity.
6-[(2R)-1-(2-Methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine
- Structure : Pyrrolidine fused with pyridine and isobutyl substituents.
- Molecular Weight : 280.40 g/mol .
- Stereochemistry (2R configuration) introduces chiral specificity absent in the target compound.
N-Benzyl-N-(2-chlorobenzyl)-N-(2-fluoro-3-phenoxypropyl)amine
- Structure : Fluorinated tertiary amine with aryl ether and benzyl groups.
- Synthesis : TBAF-mediated halogen exchange in acetonitrile .
- Key Differences :
- Fluorine atom increases electronegativity and hydrogen-bonding capacity.
- Aryl groups contribute to higher logP values (lipophilicity) compared to aliphatic neopentyl substituents.
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Functional Properties
Biological Activity
N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
This compound belongs to a class of cyclic amines and is characterized by its unique structural features that contribute to its biological activity. The compound's formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neurotransmitter Systems : This compound may influence neurotransmitter release and uptake, particularly in the context of dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting energy metabolism and neurotransmission.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound based on existing literature:
Case Studies
- Antidepressant Activity : A study investigated the effects of this compound in animal models of depression. The results indicated significant improvement in depressive symptoms, correlating with increased serotonin levels in the brain .
- Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative damage induced by neurotoxins. The mechanism was linked to the upregulation of antioxidant enzymes .
- Anti-inflammatory Properties : Research showed that this compound effectively reduced levels of pro-inflammatory cytokines in a murine model of inflammation. This suggests potential applications in treating inflammatory disorders .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine with high yield and purity?
- Methodological Answer : Optimize reaction conditions by selecting appropriate catalysts (e.g., copper(I) bromide for C–N coupling ) and bases (e.g., cesium carbonate for deprotonation ). Monitor reaction progress via TLC or LC-MS. Purify using gradient chromatography (e.g., ethyl acetate/hexane systems ) and confirm purity via analytical techniques like HPLC (>95% purity threshold).
Q. How should researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic methods:
- ¹H/¹³C NMR : Assign peaks based on expected chemical environments (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm, methyl groups at δ 0.8–1.2 ppm) .
- HRMS : Confirm molecular weight with <2 ppm mass accuracy (e.g., ESI+ mode for [M+H]+ ion ).
- IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and tertiary amine signatures .
Q. What safety protocols are critical for handling this amine in laboratory settings?
- Methodological Answer : Follow GHS guidelines for amines:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood .
- Store in airtight containers away from oxidizers.
- Neutralize spills with dilute acetic acid and adsorbents .
Advanced Research Questions
Q. How can computational modeling aid in predicting reaction pathways for modifying the pyrrolidine core?
- Methodological Answer : Use density functional theory (DFT) to calculate transition-state energies for alkylation or ring-opening reactions. Molecular dynamics simulations can predict solvent effects (e.g., DMSO vs. THF) on reaction kinetics . Pair computational insights with experimental validation via kinetic profiling .
Q. What strategies resolve contradictions in biological activity data (e.g., receptor binding vs. cellular assays)?
- Methodological Answer :
- Receptor-Specific Assays : Test selectivity using heterologous expression systems (e.g., P2X receptor subtypes to rule off-target effects ).
- Metabolic Stability : Assess compound stability in hepatic microsomes to differentiate intrinsic activity vs. metabolite interference .
- Dose-Response Curves : Use Hill coefficients to evaluate cooperative binding artifacts .
Q. How can researchers optimize enantiomeric purity for chiral derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
